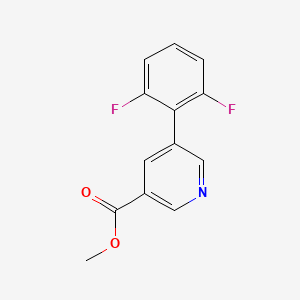

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

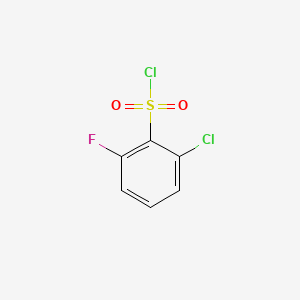

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261949-48-7 . It has a linear formula of C14H10F2O2 . The compound has a molecular weight of 248.23 . It is a product of Combi-Blocks, Inc .

Molecular Structure Analysis

The IUPAC name for this compound is 4’,6-difluoro-3’-methyl[1,1’-biphenyl]-3-carboxylic acid . The InChI Code is 1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)11-7-10(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18) .Wissenschaftliche Forschungsanwendungen

1. Biomolecule Immobilization and Bioconjugation

- Application Summary : 4-fluoro-3-nitrophenyl azide (FNAB), a compound similar to the one you mentioned, is used for biomolecule immobilization and bioconjugation . This process involves cross-linking, immobilization, surface modification, and labeling of biomolecules by a cross-linker that forms a covalent bond between two molecules .

- Methods of Application : The FNAB-activated surface can conjugate a biomolecule without any catalyst, reagent, or modification . The process involves photochemical activation of an inert surface by FNAB through nitrene insertion reaction .

- Results or Outcomes : This method has been used in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .

2. Synthesis of Novel Synthetic Stimulants

- Application Summary : 4-Fluoro-3-methyl-alpha-PVP, a compound structurally similar to the one you mentioned, is classified as a novel synthetic stimulant and substituted cathinone . Substituted cathinones are modified based on the structure of cathinone, an alkaloid found in the Khat plant .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves chemical reactions to modify the structure of cathinone .

- Results or Outcomes : Novel stimulants have been reported to cause stimulant-like effects, similar to amphetamines . They have also caused adverse events, including deaths .

3. Glucose Sensing

- Application Summary : A new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT–FPBA), is synthesized for enzyme-free glucose sensing at physiological conditions .

- Methods of Application : The EDOT–FPBA monomer is electropolymerized on a glassy carbon electrode (poly (EDOT–FPBA)/GCE) at a constant voltage . The electrochemical polymerization is optimized to obtain a low impedance film interface .

- Results or Outcomes : The poly (EDOT–FPBA) exhibits 6 times higher sensitivity under physiological pH conditions in comparison with phenylboronic acid and 3-pyridylboronic acid conjugated poly (3,4-ethylenedioxythiophene), due to the introduction of an electron-withdrawing F substituent into the benzene ring of phenylboronic acid (PBA) reducing the p Ka value of PBA . The sensitivity and the dynamic range cover all levels of blood glucose in the serum of patients with diabetes .

4. Preparation of Novel Synthetic Stimulants

- Application Summary : 4-Fluoro-3-methylphenylboronic acid is used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase . It’s also used in stereoselective desymmetrizing rhodium-catalyzed allylic arylation .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves chemical reactions to modify the structure of the original compound .

- Results or Outcomes : The outcomes of these reactions are novel synthetic stimulants that have potential applications in pharmacology .

5. Solvent-Free Catalytic C-H Functionalization

- Application Summary : 4-Fluoro-3-methylphenylboronic acid is used as a reactant for solvent-free catalytic C-H functionalization .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves chemical reactions to modify the structure of the original compound .

- Results or Outcomes : The outcomes of these reactions are novel compounds that have potential applications in organic chemistry .

6. Preparation of 8-Fluoronaphthoquinone

- Application Summary : 4-Fluoro-3-methylphenol, a compound structurally similar to the one you mentioned, is used in the preparation of 8-fluoronaphthoquinone via Friedel Crafts acylation reaction with maleic anhydride .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves chemical reactions to modify the structure of the original compound .

- Results or Outcomes : The outcomes of these reactions are novel compounds that have potential applications in organic chemistry .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)11-7-10(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBMSYYTCWCQDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689310 |

Source

|

| Record name | 4',6-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid | |

CAS RN |

1261949-48-7 |

Source

|

| Record name | 4',6-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-ethylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594899.png)